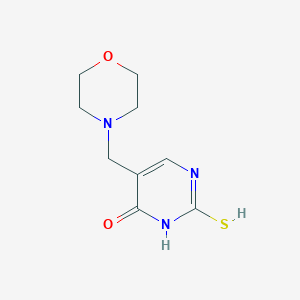
5-(morpholin-4-ylmethyl)-2-sulfanyl-1H-pyrimidin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “5-(morpholin-4-ylmethyl)-2-sulfanyl-1H-pyrimidin-6-one” is known as AMPK gamma 2 antibody (F-2). This compound is a mouse monoclonal immunoglobulin G1 kappa antibody specific for an epitope mapping between amino acids 36-65 near the N-terminus of AMPK gamma 2 of human origin. It is used for the detection of AMPK gamma 2 of mouse, rat, and human origin by various methods including western blot, immunoprecipitation, immunofluorescence, and enzyme-linked immunosorbent assay .
Métodos De Preparación
The preparation of AMPK gamma 2 antibody (F-2) involves the immunization of mice with a specific peptide sequence derived from the AMPK gamma 2 protein. The spleen cells from the immunized mice are then fused with myeloma cells to create hybridoma cells that produce the desired antibody. These hybridoma cells are cultured, and the antibody is harvested from the culture supernatant. The antibody is then purified using protein G affinity chromatography to ensure high purity and specificity .
Análisis De Reacciones Químicas
AMPK gamma 2 antibody (F-2) does not undergo typical chemical reactions like small organic molecules. Instead, it participates in immunological reactions where it binds specifically to its target epitope on the AMPK gamma 2 protein. This binding can be detected and analyzed using various techniques such as western blot, immunoprecipitation, and immunofluorescence. The major product of these reactions is the formation of an antibody-antigen complex, which can be visualized using secondary antibodies conjugated to enzymes or fluorescent dyes .
Aplicaciones Científicas De Investigación
AMPK gamma 2 antibody (F-2) is widely used in scientific research to study the role of AMPK gamma 2 in cellular metabolism and energy homeostasis. It is used in western blot analysis to detect the expression levels of AMPK gamma 2 in various tissues and cell lines. Immunoprecipitation experiments utilize this antibody to isolate and study protein complexes involving AMPK gamma 2. Immunofluorescence and immunohistochemistry techniques employ this antibody to visualize the localization of AMPK gamma 2 within cells and tissues. Additionally, enzyme-linked immunosorbent assays use this antibody to quantify the levels of AMPK gamma 2 in biological samples .
Mecanismo De Acción
The mechanism of action of AMPK gamma 2 antibody (F-2) involves its specific binding to the AMPK gamma 2 protein. This binding is mediated by the recognition of a specific epitope on the AMPK gamma 2 protein by the antibody’s variable region. The formation of the antibody-antigen complex can inhibit or modulate the activity of AMPK gamma 2, depending on the experimental context. This interaction is crucial for studying the function and regulation of AMPK gamma 2 in various cellular processes .
Comparación Con Compuestos Similares
AMPK gamma 2 antibody (F-2) can be compared with other antibodies targeting different subunits of AMPK, such as AMPK alpha 1, AMPK alpha 2, AMPK beta 1, and AMPK beta 2. Each of these antibodies is specific for a different subunit of the AMPK complex and can be used to study the distinct roles of these subunits in cellular metabolism. The uniqueness of AMPK gamma 2 antibody (F-2) lies in its specificity for the gamma 2 subunit, which allows researchers to investigate the unique functions and regulatory mechanisms associated with this particular subunit .
Propiedades
IUPAC Name |
5-(morpholin-4-ylmethyl)-2-sulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c13-8-7(5-10-9(15)11-8)6-12-1-3-14-4-2-12/h5H,1-4,6H2,(H2,10,11,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEPLLSIVTXHKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C(NC2=O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2=CN=C(NC2=O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














